molecular formula C9H8F6N2O3 B1446403 3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate CAS No. 1956310-81-8

3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate

Cat. No.: B1446403
CAS No.: 1956310-81-8
M. Wt: 306.16 g/mol
InChI Key: VZQHYAKYDIIDSL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate is a complex organic compound characterized by the presence of a trifluoromethyl group and a tetrahydroisoxazolopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate typically involves multiple steps, starting with the construction of the isoxazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethylating agents or through direct fluorination techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions include various derivatives of the isoxazolopyridine core, often with modifications at the trifluoromethyl group or other positions on the ring structure.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate can be employed as a tool to study biological processes and pathways, especially those involving fluorinated compounds.

Medicine: The compound has potential medicinal applications, including the development of new drugs with improved pharmacokinetic properties due to the presence of the trifluoromethyl group, which can enhance metabolic stability and bioavailability.

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, dyes, and materials with unique properties conferred by the trifluoromethyl group.

Comparison with Similar Compounds

  • Trifluoromethylated Isoxazolopyridines: These compounds share the isoxazolopyridine core but differ in the position or nature of substituents.

  • Fluorinated Heterocycles: Other fluorinated heterocyclic compounds with similar core structures but different functional groups.

Uniqueness: 3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate is unique due to its specific trifluoromethyl substitution pattern and the presence of the tetrahydroisoxazolopyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;3-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.C2HF3O2/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6;3-2(4,5)1(6)7/h11H,1-3H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQHYAKYDIIDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(ON=C21)C(F)(F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956310-81-8
Record name 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate
Reactant of Route 2
3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate
Reactant of Route 3
3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate
Reactant of Route 5
3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate
Reactant of Route 6
3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate

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